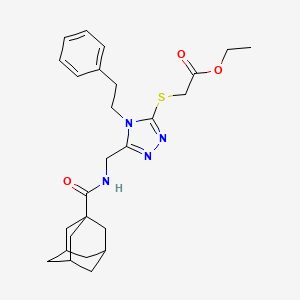
ethyl 2-((5-(((1s,3s)-adamantane-1-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is intriguing due to its unique chemical structure, combining elements of adamantane and triazole. Compounds like this often exhibit significant bioactivity, making them valuable in fields like medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves multi-step processes:
Adamantane Carboxylation: : Initiates with the functionalization of adamantane, often through carboxylation using strong acids or other reagents.
Triazole Formation: : Utilizes click chemistry, where azides and alkynes react under copper catalysis, forming the triazole ring.
Amidation and Thiolation: : The final steps involve amidation to incorporate the adamantane carboxamide and thiolation to introduce the thioacetate group.
Industrial Production Methods
Industrial methods mirror the synthetic lab route but are scaled up, often utilizing more robust and cost-effective catalysts and reagents to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized under harsh conditions, leading to cleavage of the thioether or triazole ring.
Reduction: : Reduction, particularly of the amide or triazole, requires specific catalysts and conditions.
Substitution: : The aromatic and triazole groups are sites for electrophilic and nucleophilic substitution.
Common Reagents and Conditions
Oxidizing agents: : KMnO4, H2O2
Reducing agents: : LiAlH4, NaBH4
Substitution conditions: : Electrophiles like halogens, nucleophiles such as amines, typically under acidic or basic conditions.
Major Products
The products vary from simple oxidized carboxylic acids to reduced amines or substituted triazoles, dependent on reaction conditions.
Scientific Research Applications
In Chemistry
This compound serves as an intermediate in the synthesis of more complex molecules, especially in designing new pharmaceuticals.
In Biology
Its unique structure allows for binding studies with biological macromolecules, aiding in understanding protein-ligand interactions.
In Medicine
Potentially used as a lead compound for developing drugs targeting specific pathways, given its probable bioactivity and stability.
In Industry
May find applications in material science, particularly in designing stable, bioactive polymers or coatings.
Mechanism of Action
The compound's effects are mediated through binding to biological targets, likely involving interactions with enzyme active sites or receptor binding domains. The adamantane component provides stability, while the triazole and phenethyl groups offer specific binding interactions.
Comparison with Similar Compounds
Compared to similar compounds, ethyl 2-((5-(((1S,3S)-adamantane-1-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate is unique in its combination of structural rigidity and functional diversity, providing distinct interaction profiles and stability.
Similar Compounds
1-(adamantane-1-carboxamido)-4-phenethyl-1H-1,2,3-triazole
Adamantane-1-carboxamide derivatives
Phenethyl triazole analogs
Hope this paints a vivid picture! Curious about any particular section?
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3S/c1-2-33-23(31)17-34-25-29-28-22(30(25)9-8-18-6-4-3-5-7-18)16-27-24(32)26-13-19-10-20(14-26)12-21(11-19)15-26/h3-7,19-21H,2,8-17H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMZJPNJNMJGCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-2-cyano-N-(2,4-dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2581591.png)
![N-(3-ethylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2581592.png)
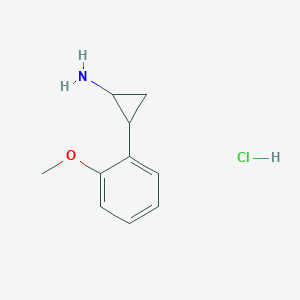
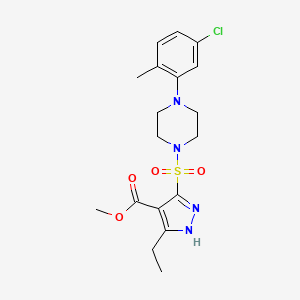

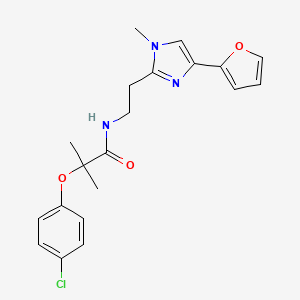
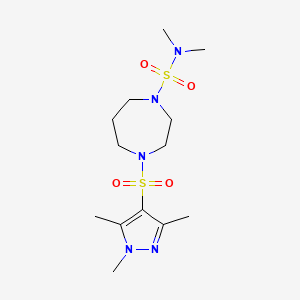
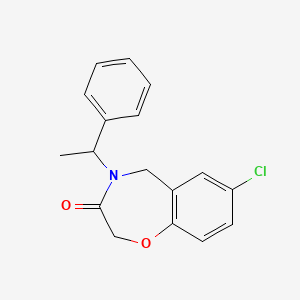
![2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidine-1-carbonyl)quinoxaline](/img/structure/B2581607.png)
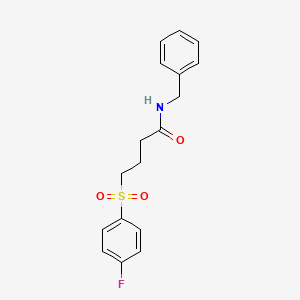
![N-(3-ethylphenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2581610.png)
![(E)-methyl 4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2581611.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2581612.png)
![1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2581614.png)
